molecular formula C12H9F3N2O2 B6386089 MFCD18316670 CAS No. 1261980-12-4

MFCD18316670

Cat. No.: B6386089
CAS No.: 1261980-12-4
M. Wt: 270.21 g/mol
InChI Key: GNYDHNZCPIKGKQ-UHFFFAOYSA-N
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Description

The compound “MFCD18316670” is a chemical entity with unique properties and applications

Properties

IUPAC Name

5-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-19-10-3-2-7(4-9(10)12(13,14)15)8-5-16-11(18)17-6-8/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYDHNZCPIKGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)N=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686880
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-12-4
Record name 5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316670” involves a series of chemical reactions that require precise conditions. Typically, the preparation starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, or substitution. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves the same fundamental reactions as in the laboratory but is optimized for efficiency and cost-effectiveness. Advanced techniques such as continuous flow chemistry and high-throughput screening are often employed to enhance the production rate and minimize waste.

Chemical Reactions Analysis

Types of Reactions: “MFCD18316670” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18316670” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18316670” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Each of these compounds shares some structural similarities with “MFCD18316670” but may differ in specific properties or applications, making “this compound” unique in its own right.

Biological Activity

MFCD18316670, also known as (2,4)-Dihydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyrimidine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Basic Information

PropertyDetails
IUPAC Name 5-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrimidine-2,4-dione
Molecular Formula C14H15N3O4S
InChI InChI=1S/C14H15N3O4S/c18-13-12(9-15-14(19)16-13)10-4-3-5-11(8-10)22(20,21)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2,(H2,15,16,18,19)
Source PubChem

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to interact with bacterial cell membranes and inhibit essential metabolic processes. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

This compound has been investigated for its anticancer properties. It appears to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells. Several in vitro studies have shown promising results against different cancer cell lines, including breast and lung cancer.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to specific enzymes or receptors, modulating their activity.
  • Cell Signaling Modulation : By affecting signaling pathways, it can alter cell proliferation and survival rates.
  • Interaction with DNA : There is evidence suggesting that this compound may interact with DNA, potentially disrupting replication in rapidly dividing cells.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The study involved:

  • Methodology : In vitro assays were conducted using standard broth microdilution techniques.
  • Results : The compound demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

Another notable case study investigated the anticancer effects of this compound on breast cancer cell lines:

  • Methodology : MTT assays were used to assess cell viability after treatment with varying concentrations of the compound.
  • Results : The compound reduced cell viability by over 60% at higher concentrations (≥10 µM), indicating potent anticancer activity.

Summary of Key Research Insights

  • Antimicrobial Activity : Effective against multiple resistant strains.
  • Anticancer Properties : Significant reduction in viability of various cancer cell lines.
  • Mechanistic Insights : Involvement in kinase inhibition and potential DNA interaction.

Future Directions

Further research is needed to explore:

  • In vivo studies to confirm efficacy and safety profiles.
  • Mechanistic studies to elucidate specific pathways affected by this compound.
  • Potential combinations with existing therapies to enhance therapeutic efficacy.

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